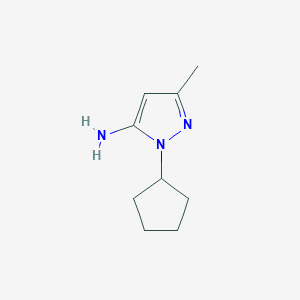

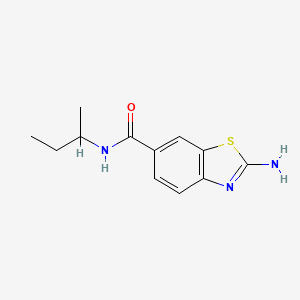

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

説明

科学的研究の応用

- Field : Organic Chemistry

- Application Summary : Pyrazole derivatives are synthesized using various methods, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Methods : The process involves the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .

- Results : The synthesis of pyrazole derivatives has advanced the methodologies and applications of these compounds .

- Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .

- Application Summary : Pyrazoles have a wide range of applications in various fields of science. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

- Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : The synthesis techniques and biological activity related to pyrazole derivatives have been developed .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives have been studied for their antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Synthesis of Pyrazole Derivatives

Applications of Pyrazole Scaffold

Antiproliferative Activities of Pyrazole Derivatives

- Field : Organic Chemistry

- Application Summary : This method provides a simple and reliable way to create valuable sulfanylated pyrazoles .

- Methods : The process is carried out under metal- and solvent-free conditions .

- Results : The synthesis of sulfanylated pyrazoles has been achieved .

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Sulfanylated Pyrazoles

Antipromastigote Activity

Antiproliferation Activities

- Field : Organic Chemistry

- Application Summary : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Methods : A special emphasis is placed on a thorough examination of response processes .

- Results : The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .

- Field : Organic Chemistry

- Application Summary : This review offers a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .

- Methods : These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- Results : It encompasses studies conducted by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

- Field : Organic Chemistry

- Application Summary : This method provides a simple and reliable way to create valuable sulfanylated pyrazoles .

- Methods : The process is carried out under metal- and solvent-free conditions .

- Results : The synthesis of sulfanylated pyrazoles has been achieved .

- Field : Pharmacology

- Application Summary : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .

- Methods : The compound was tested for its fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket with a lower binding free energy of -9.8 kcal/mol .

- Field : Pharmacology

- Application Summary : Pyrazole derivatives were determined for their antiproliferation activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) .

- Methods : The antiproliferation activities were determined using the BrdU cell proliferation ELISA assay .

- Results : The results of these studies are not specified in the source .

Pyrazole Scaffold Synthesis

Synthesis of Pyrazole Derivatives

Sulfanylated Pyrazoles

Antipromastigote Activity

Antiproliferation Activities

特性

IUPAC Name |

1,5-dimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-5(6(7)10)3-8-9(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXIUQFVBGZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390245 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

851973-08-5 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)